molecular formula C19H29N3O3S B6800909 N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide

N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6800909
M. Wt: 379.5 g/mol
InChI Key: PZOWSENFSJGXHN-UHFFFAOYSA-N
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Description

N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.

    Introduction of the methanesulfonamido group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Final coupling reaction: The final step involves coupling the spirocyclic intermediate with the appropriate carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide (NaN3) in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibit their activity by forming a stable complex.

    Interact with receptors: Modulate signaling pathways by binding to receptor sites.

    Disrupt cellular processes: Affect cellular functions by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methanesulfonamido)phenyl]-2-azaspiro[3.5]nonane-2-carboxamide
  • N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.4]octane-2-carboxamide

Uniqueness

N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[4-(methanesulfonamido)phenyl]-3-propan-2-yl-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-14(2)17-19(11-5-4-6-12-19)13-22(17)18(23)20-15-7-9-16(10-8-15)21-26(3,24)25/h7-10,14,17,21H,4-6,11-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOWSENFSJGXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCCC2)CN1C(=O)NC3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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